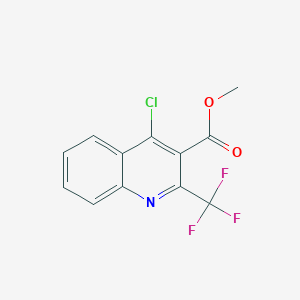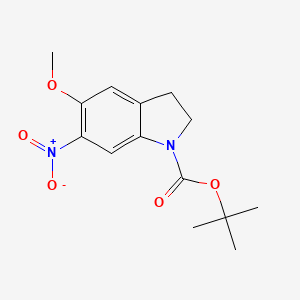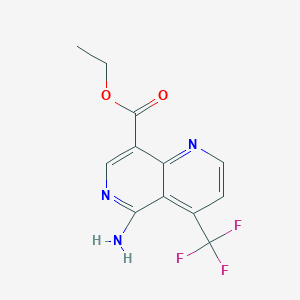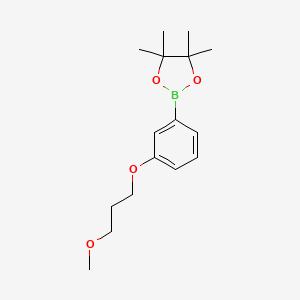
Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative. This compound is known for its unique chemical properties, which make it valuable in various scientific research applications. The presence of both chloro and trifluoromethyl groups in its structure enhances its reactivity and potential for diverse chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate under acidic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate more efficient purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced depending on the reagents and conditions used.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while cross-coupling reactions can produce various biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antibacterial agents.
Medicine: Some derivatives are being investigated for their antimalarial and antineoplastic activities.
Industry: The compound is used in the development of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity . The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 4-Chloro-7-(trifluoromethyl)quinoline
- 2-Chloro-4-methyl-7-(methylthio)quinoline
Uniqueness
Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct reactivity and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C12H7ClF3NO2 |
|---|---|
Molekulargewicht |
289.64 g/mol |
IUPAC-Name |
methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C12H7ClF3NO2/c1-19-11(18)8-9(13)6-4-2-3-5-7(6)17-10(8)12(14,15)16/h2-5H,1H3 |
InChI-Schlüssel |
HEBLWGBSPBNOBC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl]amino}ethan-1-ol](/img/structure/B15063184.png)

![3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B15063195.png)


![2,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B15063220.png)

![tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15063235.png)
![Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B15063241.png)
![8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15063248.png)
![tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15063254.png)
![N'-{[(Methylsulfanyl)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15063257.png)
